molecular formula C11H9Cl4NOS B14560311 4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one CAS No. 62094-60-4

4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one

Cat. No.: B14560311
CAS No.: 62094-60-4
M. Wt: 345.1 g/mol
InChI Key: DEQAWSDUKSZBGU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one typically involves the reaction of 4-methylbenzylamine with carbon disulfide and chlorine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications that affect their function. Pathways involved may include inhibition of enzyme activity or alteration of protein structure .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one
  • 4,4,5,5-Tetrachloro-2-[(4-bromophenyl)methyl]-1,2-thiazolidin-3-one

Uniqueness

4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring .

Properties

CAS No.

62094-60-4

Molecular Formula

C11H9Cl4NOS

Molecular Weight

345.1 g/mol

IUPAC Name

4,4,5,5-tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one

InChI

InChI=1S/C11H9Cl4NOS/c1-7-2-4-8(5-3-7)6-16-9(17)10(12,13)11(14,15)18-16/h2-5H,6H2,1H3

InChI Key

DEQAWSDUKSZBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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